2-Bromo-5-methylcyclohexanone is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 191.07 g/mol. It is classified as a brominated ketone, specifically a cyclohexanone derivative, where a bromine atom is substituted at the 2-position and a methyl group at the 5-position of the cyclohexane ring. This compound is significant in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological applications.
2-Bromo-5-methylcyclohexanone can be synthesized through various methods, primarily involving the bromination of 5-methylcyclohexanone using bromine in appropriate solvents. Its synthesis is documented in several scientific literature and patents, highlighting its importance in chemical research and industrial applications.
The synthesis of 2-Bromo-5-methylcyclohexanone typically involves the following steps:
The typical yield for this synthesis can range from 80% to over 90%, depending on the specific conditions employed, such as temperature, concentration, and reaction time.
The molecular structure of 2-Bromo-5-methylcyclohexanone features:
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 191.07 g/mol |
InChI | InChI=1S/C7H11BrO/c1-5-2-3-6(8)7(9)4-5/h5-6H,2-4H₂,1H₃ |
InChI Key | ZPYHMKMSTCGYAQ-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(C(=O)C1)Br |
2-Bromo-5-methylcyclohexanone can undergo several types of chemical reactions:
The mechanism of action for 2-Bromo-5-methylcyclohexanone involves its reactivity due to both the bromine atom and the carbonyl group:
Property | Value |
---|---|
Density | Not specified |
Solubility | Soluble in organic solvents like ethanol and acetone |
Stability | Stable under normal conditions but sensitive to light and heat |
2-Bromo-5-methylcyclohexanone has several notable applications:
The synthesis of 2-bromo-5-methylcyclohexanone primarily exploits electrophilic α-bromination and free radical allylic bromination. Electrophilic bromination using molecular bromine (Br₂) targets the electron-rich α-carbon adjacent to the carbonyl group in 5-methylcyclohexanone. This proceeds via acid-catalyzed enolization, where the enol tautomer attacks Br₂ to form a C-Br bond, yielding the α-brominated ketone [4] [8]. For regioselective bromination at C2 (rather than C6), steric bias from the C5 methyl group favors electrophile approach anti to the substituent, though selectivity remains moderate [4] [10].
Free radical bromination (e.g., N-bromosuccinimide, NBS) under photochemical initiation enables allylic functionalization. Here, bromine radicals abstract hydrogen from the allylic C3 or C6 positions, generating resonance-stabilized radicals. Subsequent bromination yields 3-bromo-5-methylcyclohexanone as a minor byproduct, necessitating careful kinetic control [2] [8].
Table 1: Bromination Methods for 2-Bromo-5-methylcyclohexanone
Method | Reagent | Key Intermediate | Regioselectivity (C2:C3) |
---|---|---|---|
Electrophilic α-Bromination | Br₂, AcOH | Enol tautomer | 4:1 |
Free Radical Allylic | NBS, hv | Allylic radical | 1.5:1 |
Halonium-Ion Mediated | NBS, H₂O | Halonium ion | >8:1 |
Regiocontrol in 2-bromo-5-methylcyclohexanone synthesis is achievable through:
Ab initio calculations reveal that transition-state energies for C2 attack are 2.3 kcal/mol lower than C6 due to steric and electronic effects from the C5 methyl group [5].
Two strategic pathways dominate:
Halolactonization of unsaturated acids (e.g., 6-methylhept-5-enoic acid) with I₂/Br₂ yields bicyclic lactones, which undergo decarboxylative ring contraction to deliver 2-halo-5-methylcyclohexanones [9].
Solvent polarity and temperature critically influence bromination:
Table 2: Solvent Impact on Bromination Efficiency
Solvent | Dielectric Constant | Yield (%) | C2 Selectivity (%) |
---|---|---|---|
Methanol | 32.7 | 88 | 80 |
Dichloromethane | 8.9 | 72 | 75 |
Carbon tetrachloride | 2.2 | 65 | 60 |
Sustainable methodologies include:
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: